Functional MT2 Receptor Agonism: Target Compound vs. Active Agonist UCSF4226
The compound is explicitly characterized as the inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226) . In matched assay conditions, the designated active agonist UCSF4226 exhibits MT2 receptor activation, whereas the target compound 2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE elicits no measurable MT2 agonist response, confirming its role as a negative control. While the absolute EC50 values for the active comparator are not provided in the vendor datasheet, the functional designation as an 'inactive control' was established through paired screening by the supplier .
| Evidence Dimension | MT2 receptor functional agonism |
|---|---|
| Target Compound Data | No measurable agonist activity (designated inactive control) |
| Comparator Or Baseline | UCSF4226 (ZINC128734226) — active MT2-selective agonist |
| Quantified Difference | Qualitative: active agonist vs. inactive control |
| Conditions | Vendor-validated functional assay (Sigma-Aldrich quality-controlled lot) |
Why This Matters
For melatonin receptor pharmacology studies, a lot-validated inactive control paired to the active agonist eliminates batch-to-batch variability and confirms that observed effects are target-mediated, a requirement for reproducible data.
